

# Spectroscopic and Synthetic Profile of 2-Methylpyrimidine-4-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylpyrimidine-4-carbaldehyde

Cat. No.: B089756

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This technical guide provides a detailed overview of the spectroscopic properties and a key synthetic route for **2-Methylpyrimidine-4-carbaldehyde** (CAS No. 1004-17-7), a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource, presenting available data in a structured format and outlining experimental methodologies.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Methylpyrimidine-4-carbaldehyde**. It is important to note that while this compound is commercially available, comprehensive, officially published spectroscopic data sets are not readily available in peer-reviewed literature. The data presented here is a composite of information from chemical supplier databases and predicted values, and should be considered as a reference guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Predicted Chemical Shift (δ) ppm	Predicted Chemical Shift (δ) ppm
~10.1 (s, 1H, -CHO)	~193.0 (C=O)
~8.9 (d, 1H, pyrimidine H6)	~168.0 (C2)
~7.7 (d, 1H, pyrimidine H5)	~158.0 (C4)
~2.8 (s, 3H, -CH <sub>3</sub> )	~152.0 (C6)
Solvent and instrument parameters not specified in available data.	Solvent and instrument parameters not specified in available data.
Note: Predicted values are based on computational models and may differ from experimental results.	Note: Predicted values are based on computational models and may differ from experimental results.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~2950-2850	C-H stretch (methyl)
~2850-2750	C-H stretch (aldehyde)
~1710-1690	C=O stretch (aldehyde)
~1600-1450	C=N, C=C stretch (pyrimidine ring)
~1450-1350	C-H bend (methyl)

## Mass Spectrometry (MS)

Technique	Observed m/z	Assignment
Not Specified	122.12 (exact mass)	[M] <sup>+</sup>

## Experimental Protocols

A common synthetic route to **2-Methylpyrimidine-4-carbaldehyde** involves the hydrolysis of its acetal precursor, 4-(dimethoxymethyl)-2-methylpyrimidine.

## Synthesis of 2-Methylpyrimidine-4-carbaldehyde from 4-(Dimethoxymethyl)-2-methylpyrimidine

This protocol outlines the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine.

### Materials:

- 4-(Dimethoxymethyl)-2-methylpyrimidine
- Hydrobromic acid (48% aqueous solution)
- Water
- Diethyl ether
- Saturated aqueous sodium carbonate solution
- Ethyl acetate
- Magnesium sulfate (anhydrous)

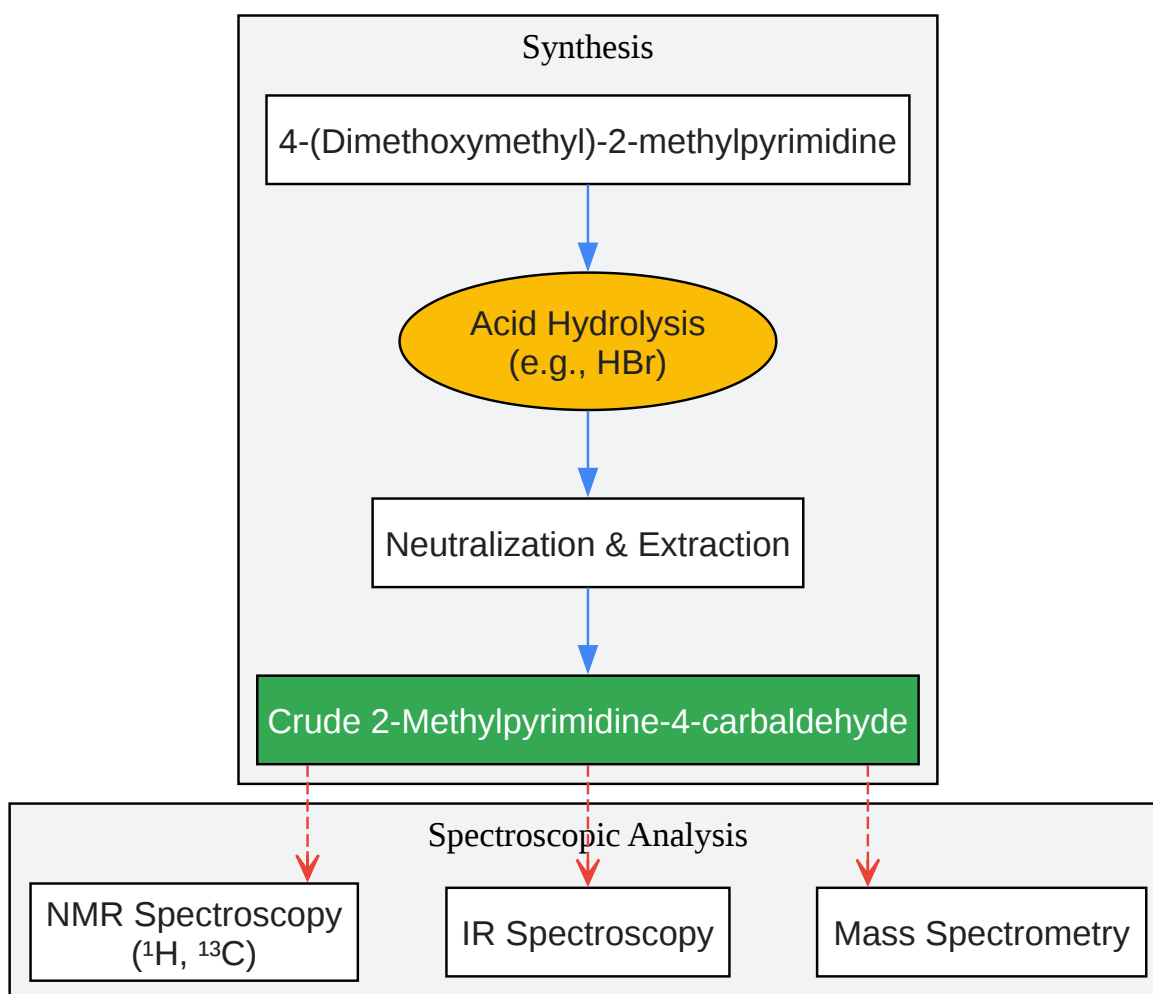
### Procedure:

- To a solution of hydrobromic acid (48% in water), add 4-(dimethoxymethyl)-2-methylpyrimidine.
- Stir the reaction mixture at room temperature for approximately 2 hours.
- Dilute the reaction mixture with water and wash with diethyl ether twice to remove any unreacted starting material.
- Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate until the pH is neutral.
- Extract the aqueous layer with ethyl acetate twice.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.

- The resulting solution contains the crude **2-Methylpyrimidine-4-carbaldehyde**, which can be further purified by column chromatography or used directly in subsequent reactions.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of **2-Methylpyrimidine-4-carbaldehyde**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-Methylpyrimidine-4-carbaldehyde**.

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